![molecular formula C20H15N3O6S B2726931 N-[3-(2-methoxyethyl)-6-nitro-1,3-benzothiazol-2-ylidene]-4-oxochromene-3-carboxamide CAS No. 864976-74-9](/img/no-structure.png)
N-[3-(2-methoxyethyl)-6-nitro-1,3-benzothiazol-2-ylidene]-4-oxochromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(2-methoxyethyl)-6-nitro-1,3-benzothiazol-2-ylidene]-4-oxochromene-3-carboxamide is a useful research compound. Its molecular formula is C20H15N3O6S and its molecular weight is 425.42. The purity is usually 95%.
BenchChem offers high-quality N-[3-(2-methoxyethyl)-6-nitro-1,3-benzothiazol-2-ylidene]-4-oxochromene-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[3-(2-methoxyethyl)-6-nitro-1,3-benzothiazol-2-ylidene]-4-oxochromene-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antiproliferative and Antioxidative Potential
One study explored the synthesis of benzimidazole/benzothiazole-2-carboxamides, evaluating their in vitro antiproliferative activity against human cancer cells and antioxidative capacity. The research identified compounds with promising antiproliferative activity and significant antioxidative potency, suggesting a potential for developing efficient antioxidants or antiproliferative agents (Cindrić et al., 2019).
Antimicrobial and Anticancer Evaluation
Another study synthesized a novel series of 4-thiazolidinone derivatives, assessing their antimicrobial and anticancer potentials. The findings highlighted a specific compound as the most active antimicrobial agent and another as the most active anticancer agent, underlining the significance of topological and electronic parameters in antimicrobial activity (Deep et al., 2016).
Antidiabetic Screening
Research into novel dihydropyrimidine derivatives included the synthesis of N-substituted compounds, which were then evaluated for in vitro antidiabetic activity. The study contributes to understanding the potential antidiabetic applications of such compounds (Lalpara et al., 2021).
Potent Antitumor Agents
A study focused on the synthesis of benzothiazole derivatives, identifying a compound with selective cytotoxicity against tumorigenic cell lines. This research provides a foundation for developing biologically stable derivatives with potent in vivo inhibitory effects on tumor growth (Yoshida et al., 2005).
Anti-Infective Drug Properties
Thiazolides, including nitazoxanide, exhibit broad-spectrum activities against various pathogens and proliferating mammalian cells. Studies on thiazolides' mechanisms of action suggest multiple pathways, including the reduction of nitro groups in microaerophilic organisms and apoptosis induction in mammalian cells (Hemphill et al., 2012).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound N-[3-(2-methoxyethyl)-6-nitro-1,3-benzothiazol-2-ylidene]-4-oxochromene-3-carboxamide involves the condensation of 2-amino-6-nitrobenzothiazole with 2-methoxyethyl bromide to form N-(2-methoxyethyl)-2-amino-6-nitrobenzothiazole. This intermediate is then reacted with 4-oxo-3-chromanecarboxylic acid to form the final product.", "Starting Materials": [ "2-amino-6-nitrobenzothiazole", "2-methoxyethyl bromide", "4-oxo-3-chromanecarboxylic acid" ], "Reaction": [ "Step 1: React 2-amino-6-nitrobenzothiazole with 2-methoxyethyl bromide in the presence of a base such as potassium carbonate to form N-(2-methoxyethyl)-2-amino-6-nitrobenzothiazole.", "Step 2: React N-(2-methoxyethyl)-2-amino-6-nitrobenzothiazole with 4-oxo-3-chromanecarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the final product N-[3-(2-methoxyethyl)-6-nitro-1,3-benzothiazol-2-ylidene]-4-oxochromene-3-carboxamide." ] } | |
Número CAS |
864976-74-9 |
Nombre del producto |
N-[3-(2-methoxyethyl)-6-nitro-1,3-benzothiazol-2-ylidene]-4-oxochromene-3-carboxamide |
Fórmula molecular |
C20H15N3O6S |
Peso molecular |
425.42 |
Nombre IUPAC |
N-[3-(2-methoxyethyl)-6-nitro-1,3-benzothiazol-2-ylidene]-4-oxochromene-3-carboxamide |
InChI |
InChI=1S/C20H15N3O6S/c1-28-9-8-22-15-7-6-12(23(26)27)10-17(15)30-20(22)21-19(25)14-11-29-16-5-3-2-4-13(16)18(14)24/h2-7,10-11H,8-9H2,1H3 |
Clave InChI |
LKUUMGGQCXKFQS-MRCUWXFGSA-N |
SMILES |
COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)C3=COC4=CC=CC=C4C3=O |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



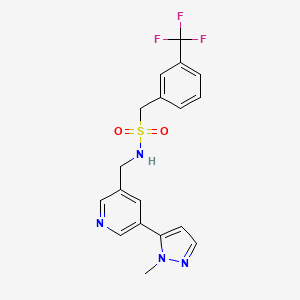
![3-allyl-2-((2-(4-(tert-butyl)phenyl)-2-oxoethyl)thio)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2726849.png)
![N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-pyrrole-2-carboxamide](/img/structure/B2726850.png)
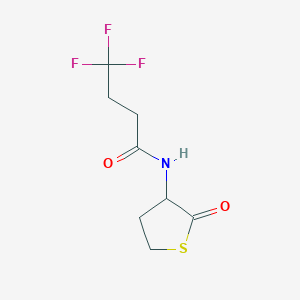
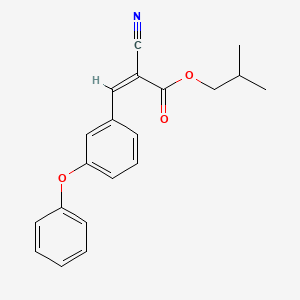

![2-(2,2-diphenylacetamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2726855.png)
![2-Methyl-1-[(2-methylpropyl)amino]propan-2-ol](/img/structure/B2726856.png)
![2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(3-(ethylsulfonyl)azetidin-1-yl)propan-1-one](/img/structure/B2726857.png)
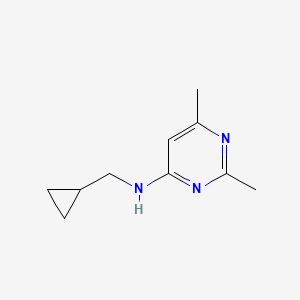
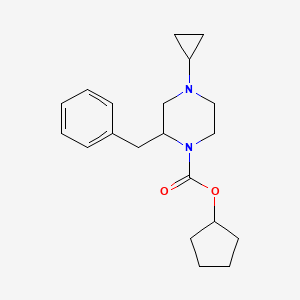
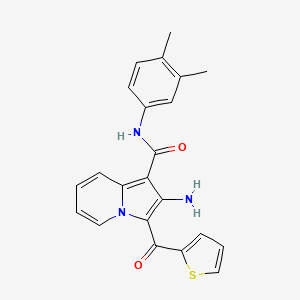
![7-(4-methoxyphenyl)-N-(1-methoxypropan-2-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2726864.png)
![N-(3,5-dimethoxyphenyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2726871.png)